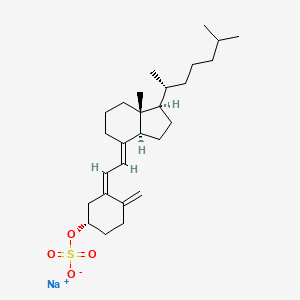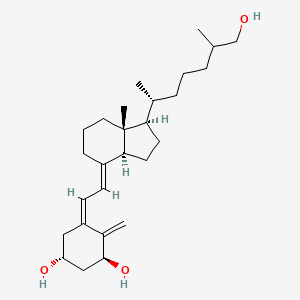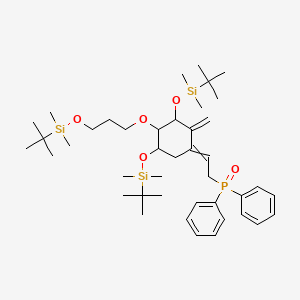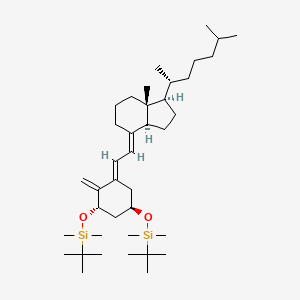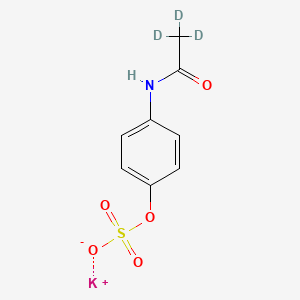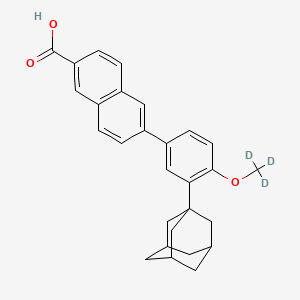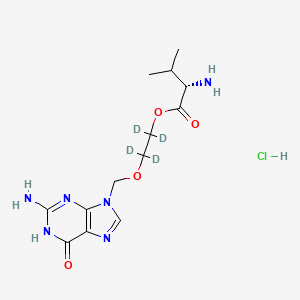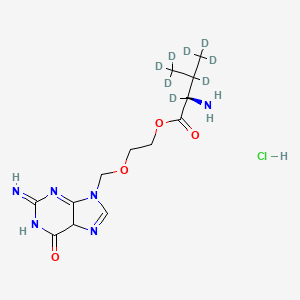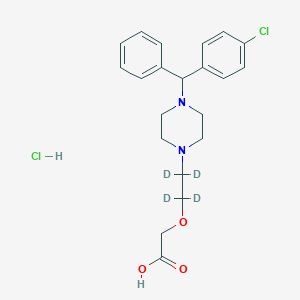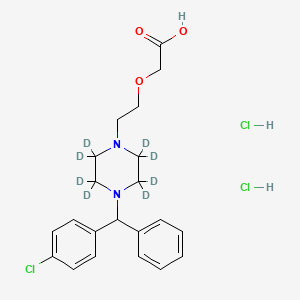
Lovastatin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lovastatin-d3 is a deuterated form of lovastatin, a well-known statin medication used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of lovastatin, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.
Wissenschaftliche Forschungsanwendungen
Lovastatin-d3 is widely used in scientific research for various applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of lovastatin.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Evaluating potential interactions with other drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry for quantification of lovastatin.
Biological Research: Understanding the biological effects and mechanisms of action of lovastatin.
Wirkmechanismus
Target of Action
Lovastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, lovastatin effectively reduces the endogenous production of cholesterol in the liver .
Mode of Action
Lovastatin is a lactone that is readily hydrolyzed in vivo to the corresponding β-hydroxyacid . This active metabolite is a strong inhibitor of HMG-CoA reductase . Lovastatin acts by competitively inhibiting HMG-CoA reductase, thereby blocking the conversion of HMG-CoA to mevalonic acid . This inhibition disrupts the mevalonate pathway, leading to a decrease in cholesterol synthesis .
Biochemical Pathways
The primary biochemical pathway affected by lovastatin is the mevalonate pathway . This pathway is responsible for the endogenous production of cholesterol and several other compounds involved in lipid metabolism and transport, including low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) . By inhibiting HMG-CoA reductase, lovastatin disrupts this pathway, leading to a reduction in the levels of these lipids .
Pharmacokinetics
Lovastatin is absorbed orally with a variable range of bioavailability . It is metabolized primarily by CYP3A4 isoenzymes . The long prescription periods of lovastatin and its pharmacokinetic characteristics increase the possibility of drug interactions, especially at the metabolism level . Lovastatin’s absorption can be influenced by food intake, with plasma concentrations of both active and total inhibitors being about two-thirds those found when lovastatin is administered immediately after a standard test meal .
Action Environment
Environmental factors can influence the action of lovastatin. For instance, reactive oxygen species (ROS) regulation has been discovered to regulate lovastatin biosynthesis at the transcriptional level . Additionally, unexpected environmental stimuli, like quorum sensing-type molecules and support stimuli, have been identified to induce the synthesis of lovastatin . These findings suggest that the action, efficacy, and stability of lovastatin can be influenced by various environmental factors .
Biochemische Analyse
Biochemical Properties
Lovastatin-d3 plays a crucial role in inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting HMG-CoA reductase, this compound effectively reduces cholesterol synthesis. The interaction between this compound and HMG-CoA reductase is characterized by the binding of this compound to the active site of the enzyme, preventing its normal function .
Cellular Effects
This compound influences various cellular processes, particularly those related to cholesterol metabolism. It affects cell signaling pathways by reducing the availability of cholesterol, which is essential for the formation of lipid rafts in cell membranes. This reduction can impact the function of membrane-bound receptors and signaling molecules. Additionally, this compound can alter gene expression by modulating the activity of transcription factors that respond to cholesterol levels . It also affects cellular metabolism by reducing the synthesis of cholesterol and other isoprenoids, which are vital for cell growth and function.
Molecular Mechanism
The molecular mechanism of this compound involves competitive inhibition of HMG-CoA reductase. This compound binds to the enzyme’s active site, mimicking the natural substrate, HMG-CoA. This binding prevents the conversion of HMG-CoA to mevalonate, thereby reducing cholesterol synthesis. Additionally, this compound can influence gene expression by modulating the activity of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity can decrease due to degradation or metabolic conversion. Long-term studies have shown that this compound can maintain its inhibitory effects on HMG-CoA reductase for extended periods, but the degree of inhibition may vary depending on the experimental conditions . In vitro studies have demonstrated that this compound can sustain its effects on cellular cholesterol levels for several days, while in vivo studies indicate that its impact on cholesterol metabolism can persist for weeks.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound effectively reduces cholesterol levels without causing significant adverse effects. At higher doses, it can lead to toxic effects, such as liver damage and muscle toxicity . Threshold effects have been observed, where a certain dosage is required to achieve a significant reduction in cholesterol levels. Beyond this threshold, increasing the dosage does not proportionally enhance the effects and may increase the risk of adverse reactions.
Metabolic Pathways
This compound is involved in the mevalonate pathway, a crucial metabolic pathway for cholesterol synthesis. It interacts with HMG-CoA reductase, inhibiting the conversion of HMG-CoA to mevalonate. This inhibition reduces the production of downstream metabolites, including cholesterol and other isoprenoids. This compound can also affect the levels of intermediates in the mevalonate pathway, altering metabolic flux and impacting overall cellular metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound can bind to intracellular proteins and be distributed to different cellular compartments. Its localization and accumulation can be influenced by factors such as lipid solubility and binding affinity to cellular components .
Subcellular Localization
This compound primarily localizes to the endoplasmic reticulum (ER), where HMG-CoA reductase is situated. The compound’s activity is closely associated with its presence in the ER, as this is where it exerts its inhibitory effects on cholesterol synthesis. Post-translational modifications, such as phosphorylation, can influence the targeting and activity of this compound, directing it to specific subcellular compartments and enhancing its function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lovastatin-d3 involves the incorporation of deuterium atoms into the lovastatin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of lovastatin in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using genetically modified strains of Aspergillus terreus. The fermentation broth is then subjected to extraction and purification processes to isolate lovastatin, which is subsequently deuterated using chemical methods.
Analyse Chemischer Reaktionen
Types of Reactions
Lovastatin-d3 undergoes several types of chemical reactions, including:
Hydrolysis: this compound is hydrolyzed to its active β-hydroxy acid form in vivo.
Oxidation: It can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Reduction: Reduction reactions can occur under specific conditions, although they are less common.
Substitution: Substitution reactions may involve the replacement of functional groups within the molecule.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions or biological systems.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Hydrolysis: The major product is the β-hydroxy acid form of this compound.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted this compound derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atorvastatin: Another statin used to lower cholesterol levels.
Simvastatin: A statin similar to lovastatin with a slightly different structure.
Pravastatin: A hydrophilic statin with a different pharmacokinetic profile.
Rosuvastatin: A potent statin with a longer half-life.
Uniqueness of Lovastatin-d3
This compound is unique due to the presence of deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly valuable in pharmacokinetic and metabolic studies, as it allows for precise tracking and quantification of the compound in biological systems.
Eigenschaften
CAS-Nummer |
1002345-93-8 |
|---|---|
Molekularformel |
C24H33O5D3 |
Molekulargewicht |
407.56 |
Aussehen |
White Solid |
melting_point |
152-155°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
75330-75-5 (unlabelled) |
Synonyme |
(2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester; MK-803-d3; Lovalip-d3; Lovastatin Lactone-d3; Mevacor-d3; Mevinacor-d3 |
Tag |
Lovastatin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


